

4-(3-Nitrophenyl)morpholine: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: **4-(3-Nitrophenyl)morpholine**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. When functionalized with a nitrophenyl group, it offers a versatile building block for creating diverse libraries of compounds with a wide range of biological activities. This technical guide focuses on the applications of **4-(3-nitrophenyl)morpholine** as a core structural motif in the design and synthesis of novel therapeutic agents, with a particular emphasis on its role in the development of kinase inhibitors.

Physicochemical Properties

The key physicochemical properties of **4-(3-nitrophenyl)morpholine** are summarized in the table below. These properties make it a suitable starting material for a variety of chemical transformations.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃
Molecular Weight	208.22 g/mol
Appearance	Yellow Solid
Purity	≥ 99% (HPLC)
CAS Number	116922-22-6

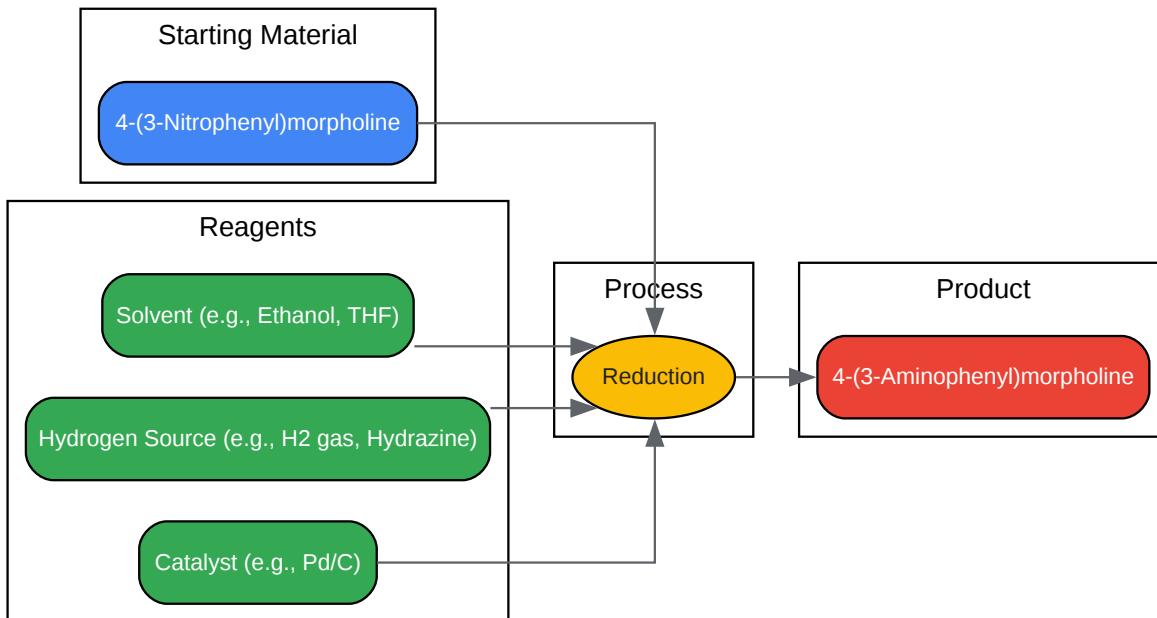
Synthesis and Derivatization

4-(3-Nitrophenyl)morpholine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which then acts as a key functional group for further derivatization, often through amide bond formation or by serving as a nucleophile in substitution reactions. This versatility allows for the exploration of a broad chemical space in the search for new drug candidates.

One of the most prominent applications of the analogous 4-(4-nitrophenyl)morpholine is as a key intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban. While detailed protocols for a wide range of **4-(3-nitrophenyl)morpholine** derivatives are not extensively available in the public domain, the synthetic strategies employed for the para-isomer can be adapted. A general and crucial step in many synthetic routes is the reduction of the nitro group to an amine.

Experimental Workflow for the Synthesis of 4-(3-Aminophenyl)morpholine

The following diagram illustrates a typical workflow for the reduction of **4-(3-nitrophenyl)morpholine** to 4-(3-aminophenyl)morpholine, a critical step for introducing further diversity.



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Figure 1. General workflow for the reduction of **4-(3-nitrophenyl)morpholine**.

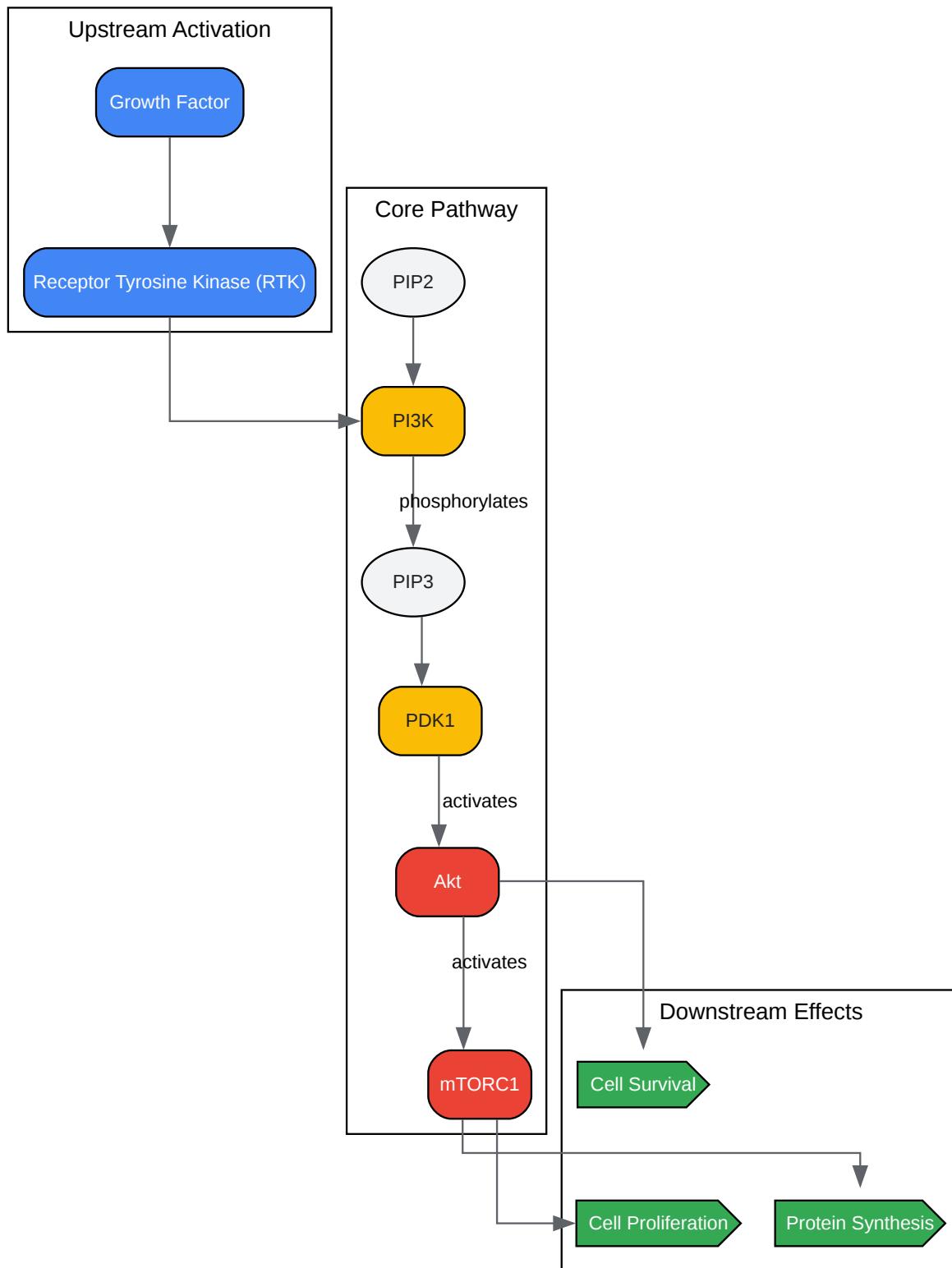
Application in Kinase Inhibition: The PI3K/Akt/mTOR Pathway

The morpholine ring is a common feature in many kinase inhibitors, where the oxygen atom often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.^[1] The PI3K/Akt/mTOR signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[2] Consequently, it is a major target for cancer drug discovery.

While specific data for **4-(3-nitrophenyl)morpholine** derivatives targeting this pathway are limited, the general importance of the morpholine scaffold in PI3K inhibitors suggests that derivatives of 4-(3-aminophenyl)morpholine would be promising candidates for inhibition of this pathway.^[3]

The PI3K/Akt/mTOR Signaling Pathway

The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer progression.



[Click to download full resolution via product page](#)**Figure 2.** A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Biological Activity of Derivatives

While comprehensive structure-activity relationship (SAR) studies for a series of **4-(3-nitrophenyl)morpholine** derivatives are not readily available, a study on a related compound, a benzofuran ring-linked 3-nitrophenyl chalcone derivative, demonstrated potent anticancer activity. This highlights the potential of the 3-nitrophenyl moiety in designing cytotoxic agents.

Compound	Cell Line	IC ₅₀ (μM)
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] [4]	HCT-116 (Colon Cancer)	1.71
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] [4]	HT-29 (Colon Cancer)	7.76

The data indicates that the 3-nitrophenyl group can be a valuable component of molecules designed to have selective cytotoxicity against cancer cells.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations involving the analogous 4-(4-nitrophenyl)morpholine scaffold. These can serve as a starting point for the development of synthetic routes for **4-(3-nitrophenyl)morpholine** derivatives.

It is important to note that reaction conditions may require optimization for the 3-nitro isomer.

Synthesis of 4-(4-Nitrophenyl)morpholine[5]

- Materials: p-Chloronitrobenzene, morpholine, sodium carbonate.
- Procedure:

- A mixture of p-chloronitrobenzene (0.2 mol), morpholine (1 mol), and sodium carbonate (0.12 mol) is heated to 100°C in a reaction flask.
- The reaction is monitored by HPLC and allowed to proceed for 5 hours.
- After completion, the mixture is concentrated under reduced pressure to yield a yellow solid.
- Water (200 mL) is added, and the mixture is stirred for 20 minutes.
- The solid is collected by filtration, washed with water, and dried to afford 4-(4-nitrophenyl)morpholine.
- Yield: 98.5%

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one[6]

- Materials: 4-(4-Nitrophenyl)morpholine, aqueous acetic acid, palladium on carbon (Pd/C).
- Procedure:
 - 4-(4-Nitrophenyl)morpholin-3-one is dissolved in aqueous acetic acid.
 - Palladium on carbon catalyst is added to the solution.
 - The mixture is hydrogenated under hydrogen overpressure (1-5 bar) at a temperature between 15-70°C (optimally 20-30°C).
 - Upon completion of the reaction, the catalyst is filtered off.
 - The solvent is changed to 2-propanol by distillation, from which the product crystallizes.

Reduction of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-Aminophenyl)morpholin-3-one[6]

- Materials: 4-(4-Nitrophenyl)morpholin-3-one, palladium on carbon (Pd/C), tetrahydrofuran.
- Procedure:

- 4-(4-Nitrophenyl)morpholin-3-one is dissolved in tetrahydrofuran.
- Palladium on carbon catalyst is added.
- The mixture is reduced at 70°C.
- The reaction progress is monitored until completion.
- The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(4-aminophenyl)morpholin-3-one.

Conclusion

4-(3-Nitrophenyl)morpholine is a promising and versatile building block in medicinal chemistry. Its chemical tractability, particularly the facile reduction of the nitro group to an amine, provides a gateway to a vast array of derivatives. While specific and extensive biological data for derivatives of the 3-nitro isomer are currently limited in publicly accessible literature, the well-established role of the morpholine scaffold in kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway, strongly suggests that this is a fruitful area for further investigation. The development of novel anticancer agents and other therapeutics could be significantly advanced by the systematic exploration of the chemical space around the 4-(3-aminophenyl)morpholine core. Researchers are encouraged to adapt existing synthetic protocols and to undertake comprehensive biological evaluations to unlock the full potential of this valuable chemical entity.

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